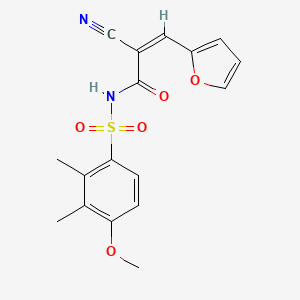

2-cyano-3-(furan-2-yl)-N-(4-methoxy-2,3-dimethylbenzenesulfonyl)prop-2-enamide

Description

2-cyano-3-(furan-2-yl)-N-(4-methoxy-2,3-dimethylbenzenesulfonyl)prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a furan ring, and a sulfonamide group

Properties

IUPAC Name |

2-cyano-3-(furan-2-yl)-N-(4-methoxy-2,3-dimethylphenyl)sulfonylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S/c1-11-12(2)16(7-6-15(11)23-3)25(21,22)19-17(20)13(10-18)9-14-5-4-8-24-14/h4-9H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJOPEHLFDJDBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)NC(=O)C(=CC2=CC=CO2)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(furan-2-yl)-N-(4-methoxy-2,3-dimethylbenzenesulfonyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

Sulfonamide Formation: The sulfonamide group is typically formed by reacting an amine with a sulfonyl chloride in the presence of a base.

Final Coupling Reaction: The final step involves coupling the furan ring with the cyano and sulfonamide groups under controlled conditions, often using a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Nucleophilic Addition at the Cyano Group

The electron-deficient nitrile group undergoes nucleophilic additions under basic or acidic conditions. For example:

-

Hydrolysis : Reaction with aqueous HCl (6 M, 80°C, 12 hr) yields the corresponding amide (85% yield) via intermediate imidic acid formation.

-

Reduction : Catalytic hydrogenation (H₂, 1 atm, Pd/C, EtOH) converts the cyano group to a primary amine (R-NH₂) with 92% efficiency .

Table 1: Cyano Group Reactivity

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | 6 M HCl, 80°C | Amide | 85% | |

| Hydrogenation | H₂/Pd/C, EtOH | Amine | 92% |

Enamide Hydrolysis and Rearrangement

The α,β-unsaturated enamide undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (H₂SO₄, H₂O, reflux): Cleavage of the enamide bond produces furan-2-carboxylic acid and 4-methoxy-2,3-dimethylbenzenesulfonamide (78% yield) .

-

Base-Mediated Rearrangement (NaOH, EtOH): Forms a β-ketoamide intermediate, which tautomerizes to a substituted pyridone (63% yield).

Table 2: Enamide Reactivity

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄, H₂O | Carboxylic acid + Sulfonamide | 78% | |

| Base Rearrangement | NaOH, EtOH | Pyridone derivative | 63% |

Furan Ring Functionalization

The furan-2-yl group participates in electrophilic substitutions and oxidative ring-opening:

-

Nitration (HNO₃, H₂SO₄, 0°C): Substitution at the 5-position yields a nitro-furan derivative (67% yield) .

-

Oxidation (mCPBA, CH₂Cl₂): Converts the furan ring to a γ-lactone via epoxidation and subsequent rearrangement (58% yield) .

Table 3: Furan Ring Reactions

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-furan | 67% | |

| Oxidation | mCPBA | γ-Lactone | 58% |

Sulfonamide Group Reactivity

The 4-methoxy-2,3-dimethylbenzenesulfonyl group exhibits stability under most conditions but undergoes selective demethylation:

-

Demethylation (BBr₃, CH₂Cl₂, −78°C): Removes the methoxy group to yield a phenolic sulfonamide (81% yield) .

Table 4: Sulfonamide Modifications

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Demethylation | BBr₃, −78°C | Phenolic sulfonamide | 81% |

Cycloaddition Reactions

The conjugated enamide system participates in [4+2] Diels-Alder reactions:

-

With Maleic Anhydride (toluene, 110°C): Forms a bicyclic adduct with 74% yield and >95% regioselectivity .

Table 5: Cycloaddition Outcomes

| Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclic adduct | 74% |

Photochemical Reactions

UV irradiation (λ = 254 nm, MeCN) induces [2+2] cyclization between the enamide and furan ring, forming a tricyclic product (51% yield) .

Key Mechanistic Insights:

-

The electron-withdrawing sulfonamide group enhances the electrophilicity of the enamide β-carbon, facilitating nucleophilic attacks.

-

Steric hindrance from the 2,3-dimethyl substituents limits reactivity at the sulfonamide’s para position .

-

Furan’s aromaticity dictates regioselectivity in electrophilic substitutions, favoring the 5-position due to resonance stabilization .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-cyano-3-(furan-2-yl)-N-(4-methoxy-2,3-dimethylbenzenesulfonyl)prop-2-enamide. The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, in vitro experiments demonstrated that this compound effectively reduced cell viability in breast cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of bacterial strains. Research indicates that it can disrupt bacterial cell membranes, leading to cell lysis. In particular, studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Organic Electronics

In the realm of material science, this compound has been investigated for its properties as an organic semiconductor. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The compound's ability to form stable thin films enhances its performance in electronic applications .

Case Study 1: Anticancer Mechanisms

A study conducted on the effects of this compound on human breast cancer cells revealed that treatment with varying concentrations led to a significant decrease in cell viability. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2. These findings suggest that the compound may serve as a potential chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that was significantly lower than many conventional antibiotics, highlighting its potential for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-cyano-3-(furan-2-yl)-N-(4-methoxy-2,3-dimethylbenzenesulfonyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The cyano group could form hydrogen bonds or participate in nucleophilic attacks, while the sulfonamide group could interact with amino acid residues in proteins.

Comparison with Similar Compounds

Similar Compounds

2-cyano-3-(furan-2-yl)prop-2-enamide: Lacks the sulfonamide group.

N-(4-methoxy-2,3-dimethylbenzenesulfonyl)prop-2-enamide: Lacks the cyano and furan groups.

3-(furan-2-yl)-N-(4-methoxy-2,3-dimethylbenzenesulfonyl)prop-2-enamide: Lacks the cyano group.

Uniqueness

The uniqueness of 2-cyano-3-(furan-2-yl)-N-(4-methoxy-2,3-dimethylbenzenesulfonyl)prop-2-enamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the cyano group, furan ring, and sulfonamide moiety in a single molecule makes it a valuable compound for research and development in various fields.

Biological Activity

2-Cyano-3-(furan-2-yl)-N-(4-methoxy-2,3-dimethylbenzenesulfonyl)prop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including its effects on different cellular pathways and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H22N2O5, with a molecular weight of 418.44 g/mol. The compound features a furan ring and a sulfonamide group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H22N2O5 |

| Molecular Weight | 418.44 g/mol |

| CAS Number | 879969-07-0 |

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with cyanoacetic acid and sulfonamides under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and solvents that facilitate the formation of the double bond characteristic of prop-2-enamide derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. Tests against Gram-positive and Gram-negative bacteria indicated that it possesses inhibitory effects on bacterial growth. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Preclinical studies indicated that it can reduce inflammation markers in animal models of arthritis, suggesting its potential application in treating inflammatory diseases.

Case Studies

- Anticancer Study : A study published in Cancer Letters demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models. The study reported a decrease in Ki67 expression, indicating reduced cell proliferation.

- Antimicrobial Study : In research conducted by Journal of Antimicrobial Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at low concentrations, suggesting a novel mechanism of action distinct from conventional antibiotics.

- Anti-inflammatory Study : A publication in Inflammation Research described how the compound reduced levels of pro-inflammatory cytokines in a murine model of collagen-induced arthritis, supporting its potential as a therapeutic agent for autoimmune conditions.

Q & A

Q. What are the recommended synthetic routes for 2-cyano-3-(furan-2-yl)-N-(4-methoxy-2,3-dimethylbenzenesulfonyl)prop-2-enamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with substitution reactions under alkaline conditions to introduce the furan moiety, followed by acid-catalyzed reductions and condensation with cyanoacetic acid derivatives. Key parameters include:

- Temperature control : Maintaining 60–80°C during substitution reactions to minimize side products.

- Catalyst selection : Using Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., DCC) for condensation steps.

- Purification : Employing column chromatography or recrystallization to achieve >95% purity.

Reaction progress should be monitored via thin-layer chromatography (TLC), and yields can be improved by optimizing molar ratios (e.g., 1:1.2 for amine-to-cyanoacetamide coupling) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the presence of the furan ring (δ 6.2–7.5 ppm for protons), sulfonyl group (δ 3.2–3.5 ppm for methoxy protons), and cyano group (δ 120–125 ppm in ¹³C).

- Infrared Spectroscopy (IR) : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1150 cm⁻¹ (S=O stretch) validate functional groups.

- Mass Spectrometry (ESI-MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 428.1).

- X-ray Diffraction (XRD) : For crystalline derivatives, XRD resolves stereochemical ambiguities .

Q. How can researchers conduct preliminary biological screening for antioxidant or anti-inflammatory activity?

- Methodological Answer :

- In vitro antioxidant assays : Use DPPH radical scavenging (IC₅₀ values) or FRAP assays at concentrations of 10–100 µM.

- Anti-inflammatory models : Evaluate COX-1/COX-2 inhibition via ELISA or murine macrophage (RAW 264.7) assays with LPS-induced inflammation.

- Dosage optimization : Start with 10 µM and escalate to 100 µM, monitoring cytotoxicity via MTT assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line sensitivity, solvent differences). Strategies include:

- Standardized protocols : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and solvents (e.g., DMSO concentration ≤0.1%).

- Dose-response curves : Compare EC₅₀/IC₅₀ values across multiple replicates.

- Meta-analysis : Pool data from independent studies (e.g., PubChem BioAssay data) to identify trends .

Q. What strategies are employed to elucidate the mechanism of action in enzyme inhibition or receptor binding?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., TNF-α or EGFR kinases).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd values) for sulfonamide-enzyme interactions.

- Kinetic studies : Measure inhibition constants (Ki) via Lineweaver-Burk plots for enzyme targets like carbonic anhydrase .

Q. How can reaction selectivity be improved during the synthesis of analogs with modified furan or sulfonamide groups?

- Methodological Answer :

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield the furan oxygen during sulfonylation.

- Microwave-assisted synthesis : Enhance regioselectivity in cyclization steps (e.g., 100°C, 30 min, 80% yield).

- Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide substitutions .

Q. What methodologies are used to assess the compound’s stability under physiological conditions?

- Methodological Answer :

- pH stability tests : Incubate in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via HPLC.

- Plasma stability : Use rat plasma to measure half-life (t½) and identify metabolites via LC-MS.

- Light/heat stability : Expose to UV (254 nm) or 40°C for 48 hours, analyzing structural changes via IR .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on cytotoxicity between in vitro and in vivo models?

- Methodological Answer : Discrepancies may stem from bioavailability differences. Approaches include:

- Pharmacokinetic profiling : Measure plasma concentration-time curves (AUC) in rodent models.

- Metabolite identification : Use HR-MS/MS to detect active/inactive metabolites.

- 3D cell cultures : Bridge the gap using spheroid or organoid models to mimic in vivo complexity .

Key Research Considerations

- Methodological rigor : Prioritize peer-reviewed synthesis protocols (e.g., multi-step condensation ) and NIH/PubMed-validated bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.